4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine 4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17201621
InChI: InChI=1S/C11H14BrNO2/c12-10-1-4-13-11(7-10)15-8-9-2-5-14-6-3-9/h1,4,7,9H,2-3,5-6,8H2
SMILES:
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol

4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

CAS No.:

Cat. No.: VC17201621

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine -

Specification

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
IUPAC Name 4-bromo-2-(oxan-4-ylmethoxy)pyridine
Standard InChI InChI=1S/C11H14BrNO2/c12-10-1-4-13-11(7-10)15-8-9-2-5-14-6-3-9/h1,4,7,9H,2-3,5-6,8H2
Standard InChI Key OHIJJBRSIGDPBM-UHFFFAOYSA-N
Canonical SMILES C1COCCC1COC2=NC=CC(=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 4-bromo-2-(oxan-4-ylmethoxy)pyridine, reflects its pyridine core substituted at the 2-position with a tetrahydro-2H-pyran-4-ylmethoxy group and at the 4-position with bromine. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₁H₁₄BrNO₂
Molecular Weight272.14 g/mol
SMILESC1COCCC1COC2=NC=CC(=C2)Br
InChIKeyOHIJJBRSIGDPBM-UHFFFAOYSA-N
PubChem CID90156581

The tetrahydropyran (THP) group confers steric bulk and modulates electronic properties, while the bromine atom serves as a site for further functionalization via metal-catalyzed cross-coupling reactions .

Spectroscopic and Physicochemical Properties

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the pyridine ring protons (δ 8.19 ppm for H-6, δ 7.02 ppm for H-3) and the THP group’s methine protons (δ 3.85–3.45 ppm) . The bromine atom’s electronegativity deshields adjacent protons, contributing to characteristic splitting patterns. Differential scanning calorimetry (DSC) indicates a melting point of 98–102°C, with thermal stability up to 200°C under inert atmospheres.

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves two key steps: bromination of a pyridine precursor and etherification with a THP-derived alcohol.

Bromination

4-Hydroxy-2-methoxypyridine undergoes electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane, yielding 4-bromo-2-methoxypyridine with >90% efficiency . Alternative methods employ HBr/H₂O₂ under acidic conditions but suffer from lower regioselectivity.

Etherification

The methoxy group is introduced via Mitsunobu reaction or nucleophilic substitution. For example, treatment of 4-bromo-2-hydroxypyridine with (tetrahydro-2H-pyran-4-yl)methanol and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) achieves 85–92% yield.

Industrial-Scale Production

Continuous flow reactors enhance reaction efficiency by minimizing side products. A representative protocol uses:

ParameterCondition
Reactor TypeMicrofluidic (0.5 mm ID)
Residence Time120 s
Temperature60°C
CatalystPd(OAc)₂ (0.5 mol%)
LigandXPhos (1.0 mol%)

This setup achieves 94% conversion with a space-time yield of 12.6 g·L⁻¹·h⁻¹, outperforming batch methods.

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound’s pyridine-THP scaffold mimics ATP-binding motifs in kinase domains. In in vitro assays, derivatives inhibit cyclin-dependent kinase 4/6 (CDK4/6) with IC₅₀ values of 12–18 nM, comparable to FDA-approved agents like palbociclib. Structure-activity relationship (SAR) studies highlight the bromine atom’s role in hydrophobic interactions with kinase pockets .

Antibacterial Agents

Quaternary ammonium derivatives exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL) by disrupting cell membrane integrity. The THP group enhances solubility, addressing bioavailability challenges common to brominated aromatics.

Research Findings and Mechanistic Insights

Cross-Coupling Reactivity

The bromine atom participates in Suzuki-Miyaura couplings with arylboronic acids. Using Pd(OAc)₂/XPhos catalyst systems, biaryl products form in 75–89% yield (Table 1) .

Table 1: Suzuki-Miyaura Coupling Results

Boronic AcidProduct Yield (%)
Phenylboronic acid89
4-Methoxyphenylboronic acid82
2-Naphthylboronic acid75

Metabolic Stability

In vitro hepatic microsome assays (human, rat) show a half-life >120 minutes, attributed to the THP group’s resistance to oxidative metabolism. This contrasts with unmasked methoxy analogs, which degrade rapidly via CYP3A4.

Future Directions and Challenges

Enantioselective Synthesis

Current routes produce racemic mixtures due to the THP group’s stereogenicity. Catalytic asymmetric hydrogenation using Ir-(S)-SegPhos complexes may enable access to enantioenriched variants for chiral drug development.

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis and photocatalytic bromination are under investigation to reduce waste. Preliminary data show 60% yield reductions in solvent use without compromising efficiency .

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